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Compound of Interest

Compound Name: cuprite

Cat. No.: B1143424

This technical guide provides a comprehensive overview of the crystal structure and space
group of cuprite (Cuz0), a copper(l) oxide mineral. It is intended for researchers, scientists,
and professionals in drug development and materials science who require a detailed
understanding of this compound's crystallographic properties.

Core Crystallographic Data

Cuprite crystallizes in the cubic system, a classification characterized by its high degree of
symmetry.[1][2] The fundamental properties of its crystal structure are summarized in the table

below.
Property Value Reference(s)
Crystal System Cubic [11[2]
Space Group Pn3m (No. 224) [11[3]
Lattice Parameter (a) 4.2685 A [1][3]
Unit Cell Volume (V) 77.77 A3 [1]
Formula Units (2) 2 [1][3]
Pearson Symbol cP6
Strukturbericht Des. C3
Point Group m3m [1]
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Atomic Structure and Wyckoff Positions

The cuprite structure is comprised of two interpenetrating frameworks. Within the Pn3m space
group, the copper and oxygen atoms occupy specific Wyckoff positions, which define their
symmetry and location within the unit cell.

Atom Wyckoff Position Fractional Coordinates
Cu 4b (1/4, 1/4, 1/4)
0] 2a (0,0,0)

In this arrangement, each oxygen atom is tetrahedrally coordinated to four copper atoms, while
each copper atom is linearly coordinated to two oxygen atoms.

Experimental Determination of Crystal Structure

The crystal structure of cuprite is typically determined using X-ray diffraction (XRD)
techniques, followed by Rietveld refinement of the resulting diffraction data. The following
protocol outlines a representative methodology for this process.

Sample Preparation

e Source Material: A pure, single-phase cuprite sample is required. This can be a naturally
occurring mineral specimen or a synthetically produced powder.

e Grinding: The crystalline sample is ground to a fine, homogeneous powder, typically with a
particle size of less than 10 um. This is crucial for obtaining high-quality diffraction data with
minimal preferred orientation effects. An agate mortar and pestle are commonly used for this
purpose.

o Sample Mounting: The powdered sample is carefully packed into a sample holder. A side-
loading technique is often employed to reduce preferred orientation of the crystallites.

Powder X-ray Diffraction (PXRD) Data Collection

 Instrumentation: A high-resolution powder diffractometer is used for data collection.
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o X-ray Source: A copper X-ray tube (Cu-Ka radiation, A = 1.5406 A) is a common choice. The
generator is typically operated at a voltage of 40-45 kV and a current of 30-40 mA.

» Goniometer Setup: The diffractometer is configured in a Bragg-Brentano geometry.
e Data Collection Parameters:
o 20 Range: Data is collected over a wide angular range, for example, from 10° to 120°.

o Step Size: A small step size, such as 0.01° to 0.02° in 26, is used to ensure high
resolution.

o Scan Speed/Time per Step: The scan speed or time per step is chosen to achieve a good
signal-to-noise ratio.

Rietveld Refinement

o Software: Specialized software such as GSAS, FullProf, or TOPAS is used for Rietveld
refinement.

« Initial Model: The refinement process starts with an initial structural model based on the
known space group (Pn3m) and approximate atomic positions for cuprite.

o Refinement Parameters: A least-squares refinement procedure is performed to minimize the
difference between the observed diffraction pattern and a calculated pattern based on the
structural model. The following parameters are typically refined:

o Instrumental Parameters: Zero-point error, peak shape parameters (e.g., using a pseudo-
Voigt function).

o Structural Parameters: Lattice parameter(s), atomic coordinates (if not fixed by symmetry),
and isotropic or anisotropic displacement parameters (thermal parameters).

o Background: The background is modeled using a suitable function.

o Goodness-of-Fit: The quality of the refinement is assessed using agreement indices such as
Rwp (weighted-profile R-factor), Rp (profile R-factor), and x? (goodness-of-fit). Values of

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1143424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

these parameters close to ideal indicate a good fit between the model and the experimental
data.

Visualization of the Cuprite Crystal Structure

The following diagram illustrates the unit cell of the cuprite crystal structure.

Caption: Unit cell of the cuprite (Cuz0) crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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